4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
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Overview
Description
“4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile” is a compound with the molecular formula C8H10N4O12. It is a nitrogenous heterocyclic compound3.
Synthesis Analysis
Triazole compounds, including “4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile”, can be synthesized from various ester ethoxycarbonylhydrazones with several primary amines4. The synthesis of similar compounds has been reported in the literature345.
Molecular Structure Analysis
The molecular structure of “4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile” can be analyzed using single-crystal X-ray diffraction6. The compound has a molecular weight of 178.1912.
Chemical Reactions Analysis
The chemical reactions involving “4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile” can be complex and depend on the conditions and reactants used7. The compound can participate in various reactions to form different products7.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile” can be determined using various analytical techniques. The compound has a molecular weight of 178.1912.Scientific Research Applications
Synthesis and Biological Activities
The synthesis and exploration of triazole derivatives have been extensively studied for their potent biological activities. For instance, triazole compounds have been synthesized as cholinesterase inhibitors, showcasing their potential in treating neurodegenerative diseases such as Alzheimer's. Compounds like 1,2,4-triazole and triazolo[3,4-b][1,3,4]thiadiazines derivatives were specifically crafted to inhibit acetylcholinesterase, indicating their significance in pharmaceutical research (Mohsen, 2012).
Antimicrobial and Antifungal Properties
Several triazole derivatives have been synthesized and assessed for their antimicrobial activities. Novel compounds such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have demonstrated promising antimicrobial properties, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Catalysis and Material Science
The utility of triazole derivatives extends beyond biological applications into materials science and catalysis. For example, triazole-based compounds have been utilized in the development of coordination polymers with significant catalytic activities. These materials exhibit intriguing structural properties and have potential applications in various catalytic processes, including the epoxidation of olefins (Lysenko et al., 2021).
Anticancer Research
In the realm of anticancer research, triazole derivatives have shown marked cytotoxic activity against cancer cell lines. For instance, hybrids of oxadiazoles and triazoles tethered from ursane and lupane core demonstrated significant cytotoxic effects towards MCF-7 and HepG2 cells, underscoring the potential of triazole derivatives in the development of novel anticancer therapeutics (Popov et al., 2020).
Safety And Hazards
The safety and hazards associated with “4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile” are not explicitly mentioned in the available data. However, similar compounds have been associated with hazard statements H302, H312, and H332, indicating potential hazards upon ingestion, skin contact, or inhalation8.
Future Directions
The future directions for research on “4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile” could include further exploration of its synthesis, chemical reactions, and biological activities. There is also potential for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens3.
properties
IUPAC Name |
4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-8(2,7(13)3-4-9)12-6-10-5-11-12/h5-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDOZOMKYTXVNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC#N)N1C=NC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363281 |
Source
|
Record name | 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile | |
CAS RN |
320420-58-4 |
Source
|
Record name | 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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